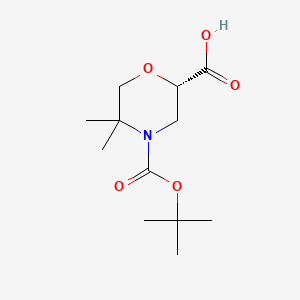
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 3,5-difluorobenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high stereochemical purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines. Substitution reactions can result in the formation of hydroxyl or alkyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and fluorine atoms allows for strong binding interactions with these targets, leading to the modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorophenylacetic acid: This compound shares the difluorophenyl group but lacks the amino group, making it less versatile in certain applications.
2-Amino-3,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
®-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride: The enantiomer of the compound , with different stereochemistry and potentially different biological activity.
Uniqueness
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and difluorophenyl group. This combination of features allows for strong interactions with molecular targets and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H8ClF2NO2 |
|---|---|
Peso molecular |
223.60 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3,5-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(2-6(10)3-5)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
Clave InChI |
NWJDJRDFCRTZCY-FJXQXJEOSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)





![(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)

